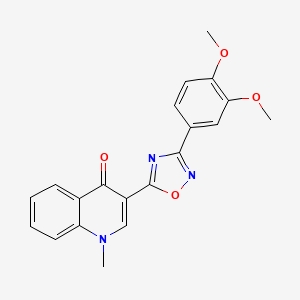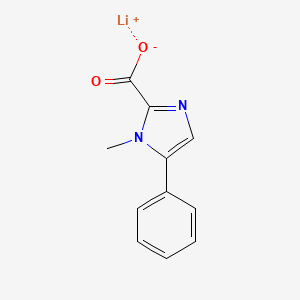
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (BCPC) is a synthetic compound of the phenyl benzoate family that is used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 310.9 g/mol and a melting point of 69-71°C. BCPC is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and acetone. This compound has a variety of applications in scientific research, such as synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Polymerization
- Polymer Precursor: A study by Ueda and Yoneda (1995) discusses the synthesis of Poly[2-(tert-butoxycarbonyl)-1,4-phenylene], a polymer soluble in several solvents. This polymer can be converted into poly(p-phenylene) through saponification and decarboxylation processes, indicating its potential as a polymer precursor (Ueda & Yoneda, 1995).
Liquid Crystals and Mesogenic Properties
- Liquid-Crystalline Polymorphism: A study on the synthesis and liquid-crystalline characterization of azobenzene derivatives, including compounds similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, has been conducted by Podruczna et al. (2014). The research indicates the influence of terminal groups on liquid-crystalline polymorphism, relevant in designing novel liquid crystals (Podruczna et al., 2014).
- Liquid Crystal Synthesis: Thaker et al. (2012) synthesized new mesogenic series involving compounds with structures similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, exploring their liquid crystalline properties. These compounds exhibited various mesophases, contributing to the understanding of liquid crystal behavior (Thaker et al., 2012).
Catalysis and Reactions
- Catalyst Development: In a study by Maegerlein et al. (2002), the alkoxycarbonylation of aryl chlorides using chelating ferrocenylphosphines was investigated, which includes reactions relevant to compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate. This research helps in developing new palladium catalysts for specific organic reactions (Maegerlein et al., 2002).
Chromatographic Applications
- Chromatographic Stationary Phase: Zhen Yun-feng (2002) described the use of cellulose tris(4-chlorobenzoate) as a chromatographic stationary phase. This study provides insights into the role of functional groups in chromatographic separation, which can be extrapolated to similar compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (Zhen Yun-feng, 2002).
Environmental Biodegradation
- Degradation by Pseudomonas: A paper by Klages and Lingens (1980) discusses the biodegradation of 4-chlorobenzoic acid by Pseudomonas sp., which is relevant in understanding the environmental fate of related compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (Klages & Lingens, 1980).
Propriétés
IUPAC Name |
butyl 4-(4-chlorobenzoyl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLSVJCIIEDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)
![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)





![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)


![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)
![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)